molecular formula C11H14BrN2NaO3 B14135595 Butallylonal sodium CAS No. 3486-86-0

Butallylonal sodium

Cat. No.: B14135595
CAS No.: 3486-86-0
M. Wt: 325.13 g/mol
InChI Key: WITMQGCBPSZFPH-UHFFFAOYSA-M
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Description

Butallylonal sodium is a barbiturate derivative that was invented in the 1920s. It has sedative properties and was primarily used as an anesthetic in veterinary medicine. This compound is considered similar in effects to pentobarbital but is longer in action, being classified as an intermediate-acting barbiturate rather than a short-acting one .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butallylonal sodium involves the reaction of 5-sec-butyl-5-(beta-bromoallyl)barbituric acid with sodium hydroxide. The reaction typically occurs under controlled conditions to ensure the formation of the sodium salt. The general reaction can be represented as follows:

5-sec-butyl-5-(beta-bromoallyl)barbituric acid+NaOHButallylonal sodium+H2O\text{5-sec-butyl-5-(beta-bromoallyl)barbituric acid} + \text{NaOH} \rightarrow \text{this compound} + \text{H}_2\text{O} 5-sec-butyl-5-(beta-bromoallyl)barbituric acid+NaOH→Butallylonal sodium+H2​O

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using the same basic reaction but with optimized conditions for higher yield and purity. This includes precise control of temperature, pH, and reaction time. The use of high-purity reagents and solvents is crucial to minimize impurities and ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Butallylonal sodium undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: The bromine atom in the beta-bromoallyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives .

Scientific Research Applications

Butallylonal sodium has several scientific research applications, including:

Mechanism of Action

Butallylonal sodium exerts its effects by potentiating the activity of gamma-aminobutyric acid (GABA) receptors in the central nervous system. This potentiation increases chloride ion conductance, resulting in inhibitory post-synaptic currents and ultimately inhibition of neuronal activity. The molecular targets include GABA_A receptors, which play a crucial role in mediating the sedative and anesthetic effects of this compound .

Comparison with Similar Compounds

Similar Compounds

    Pentobarbital: A short-acting barbiturate with similar sedative properties but shorter duration of action.

    Phenobarbital: A long-acting barbiturate used primarily as an anticonvulsant.

    Secobarbital: Another short-acting barbiturate used for its sedative and hypnotic effects.

Uniqueness

Butallylonal sodium is unique in its intermediate duration of action, making it suitable for applications where a longer-lasting sedative effect is desired compared to short-acting barbiturates like pentobarbital. Its specific chemical structure, featuring a beta-bromoallyl group, also distinguishes it from other barbiturates .

Properties

CAS No.

3486-86-0

Molecular Formula

C11H14BrN2NaO3

Molecular Weight

325.13 g/mol

IUPAC Name

sodium;5-(2-bromoprop-2-enyl)-5-butan-2-yl-4,6-dioxo-1H-pyrimidin-2-olate

InChI

InChI=1S/C11H15BrN2O3.Na/c1-4-6(2)11(5-7(3)12)8(15)13-10(17)14-9(11)16;/h6H,3-5H2,1-2H3,(H2,13,14,15,16,17);/q;+1/p-1

InChI Key

WITMQGCBPSZFPH-UHFFFAOYSA-M

Canonical SMILES

CCC(C)C1(C(=O)NC(=NC1=O)[O-])CC(=C)Br.[Na+]

Origin of Product

United States

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